molecular formula C7H14ClN B3000870 bicyclo[3.1.1]heptan-2-amine hydrochloride CAS No. 2225137-02-8

bicyclo[3.1.1]heptan-2-amine hydrochloride

Cat. No.: B3000870
CAS No.: 2225137-02-8
M. Wt: 147.65
InChI Key: HJOFVDPAUZZWDE-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-2-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a bicyclo[3.1.1]heptane framework with an amine group at the second position, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.1]heptan-2-amine hydrochloride typically involves the ring-opening reactions of [3.1.1]propellane. One common method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale ring-opening reactions and subsequent purification steps to ensure high purity and yield. The use of photocatalytic conditions and redox-active esters can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted bicyclo[3.1.1]heptane derivatives.

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity. The compound’s unique bicyclic structure provides rigidity and stability, enhancing its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptan-2-amine hydrochloride
  • Bicyclo[1.1.1]pentan-2-amine hydrochloride

Uniqueness

Bicyclo[3.1.1]heptan-2-amine hydrochloride is unique due to its specific bicyclic structure, which provides distinct physicochemical properties compared to other similar compounds. Its stability, rigidity, and potential for functionalization make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

bicyclo[3.1.1]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-2-1-5-3-6(7)4-5;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOFVDPAUZZWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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